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Compound of Interest

Compound Name: p-Hydroxybenzylpiperazine

CAS No.: 75341-33-2

Cat. No.: B1611964

Get Quote

Executive Summary
This technical guide provides a rigorous framework for the spectroscopic characterization of 1-

(4-hydroxybenzyl)piperazine (also known as p-hydroxybenzylpiperazine).[1] This compound

serves as a critical pharmacophore in the synthesis of antihistamines, antimigraine agents, and

neuroactive ligands.[1]

Critical Distinction: Researchers often confuse this molecule with 1-(4-

hydroxyphenyl)piperazine (CAS 56621-48-8).[1] The distinction lies in the methylene bridge

(benzylic carbon) connecting the phenol ring to the piperazine moiety.[1] This guide focuses

strictly on the benzyl derivative (CAS 75341-33-2; MW 192.26 Da), detailing its unique spectral

signatures in NMR, IR, and MS to ensure absolute structural confirmation.[1]

Chemical Profile & Structural Logic
Before interpreting spectra, we must establish the structural expectations that dictate the

signals.[1]
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Feature Specification

IUPAC Name 4-(Piperazin-1-ylmethyl)phenol

CAS Number 75341-33-2

Molecular Formula

C

H

N

O

Molecular Weight 192.26 g/mol

Key Moieties

1.[1] Phenol (Acidic OH, AA'BB' aromatic

system)2.[1] Methylene Bridge (Benzylic CH

)3.[1] Piperazine Ring (Secondary amine, chair

conformation)

Mass Spectrometry (MS) Analysis[1][2][3]
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity.[1] For this polar, basic molecule, Electrospray Ionization (ESI) in positive mode is

the method of choice.

Ionization Behavior[1]
Parent Ion: The molecule readily protonates at the secondary amine of the piperazine ring

(the most basic site).[1]

Observed Species:

.[1]

Fragmentation Pathway (CID)
Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic cleavage at

the benzylic position.[1] This is driven by the stability of the resulting carbocation.[1]
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Benzylic Cleavage: The bond between the benzylic carbon and the piperazine nitrogen

breaks.[1]

Tropylium Formation: The resulting 4-hydroxybenzyl cation (

107) often rearranges to a hydroxytropylium ion, a highly stable aromatic species.[1]

Piperazine Loss: The neutral piperazine fragment is lost, or if charge retention switches, a

piperazine ion (

87) may be observed (less common in this specific pathway).[1]

MS Fragmentation Diagram
The following diagram illustrates the primary fragmentation logic used to validate the structure.

Figure 1: ESI-MS/MS Fragmentation Pathway of p-Hydroxybenzylpiperazine
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Infrared (IR) Spectroscopy[1]
IR spectroscopy is utilized here primarily for "fingerprinting" functional groups, particularly to

confirm the presence of the phenolic hydroxyl and the secondary amine, which can be difficult

to distinguish by MS alone.[1]

Diagnostic Bands
Data should be acquired using ATR (Attenuated Total Reflectance) on the solid material.[1]
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Frequency (cm

)
Assignment Structural Insight

3200–3400 (Broad) O-H Stretch
Hydrogen-bonded phenolic

hydroxyl.

~3300 (Sharp/Shoulder) N-H Stretch

Secondary amine of the

piperazine ring (often overlaps

with OH).[1]

2800–2950 C-H Stretch

Aliphatic C-H bonds in the

piperazine ring and methylene

bridge.[1]

1610, 1515 C=C Aromatic

Characteristic "breathing"

modes of the para-substituted

benzene ring.[1]

1230–1260 C-O Stretch
Phenolic C-O bond; confirms

the phenol moiety.

1100–1150 C-N Stretch
Aliphatic C-N bonds of the

piperazine.[1]

Technical Note: If the sample is a hydrochloride salt (common for stability), the N-H region will

show broad "ammonium" bands (2500–3000 cm

), obscuring the C-H stretches.[1]

Nuclear Magnetic Resonance (NMR)[1][4]
NMR is the definitive tool for structural elucidation. The symmetry of the para-substituted ring

and the piperazine core simplifies the spectrum but requires careful integration to ensure purity.

[1]

Solvent Selection
DMSO-
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: Recommended. It dissolves the polar phenol/amine well and slows down proton exchange,
allowing the phenolic -OH and sometimes the amine -NH to be seen as distinct signals.[1]

CDCl

: Acceptable for the free base but may cause broadening of exchangeable protons.[1]

H NMR Assignment (400 MHz, DMSO- )
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Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Explanation

9.20 Broad Singlet 1H Ar-OH

Phenolic proton;

chemical shift

varies with

concentration/te

mp due to H-

bonding.[1]

7.08
Doublet (

Hz)
2H

Ar-H (meta to

OH)

Part of AA'BB'

system;

deshielded by

the benzylic

carbon.[1]

6.68
Doublet (

Hz)
2H

Ar-H (ortho to

OH)

Shielded by the

electron-donating

oxygen

(resonance

effect).[1]

3.32 Singlet 2H
Ar-CH

-N

Benzylic

methylene.[1]

Note: May

overlap with H

O signal in

DMSO.

2.65 Triplet/Multiplet 4H
Pip-CH

(N-benzyl)

Protons on

carbons adjacent

to the benzylated

nitrogen.[1]

2.30 Triplet/Multiplet 4H
Pip-CH

(N-H side)

Protons on

carbons adjacent

to the secondary

amine.[1]
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~2.0–3.0 Broad 1H Pip-NH

Exchangeable

amine proton;

often invisible or

very broad.[1]

C NMR Assignment
The

C spectrum should show 7 distinct signals due to symmetry.[1]

156.5 ppm: Aromatic C-OH (Deshielded by oxygen).[1]

130.2 ppm: Aromatic C (meta to OH).[1]

128.5 ppm: Aromatic C-CH

(Quaternary).[1]

115.0 ppm: Aromatic C (ortho to OH).[1]

62.5 ppm: Benzylic CH

.[1]

54.0 ppm: Piperazine CH

(internal/benzylated side).[1]

46.0 ppm: Piperazine CH

(external/amine side).[1]

Integrated Structural Elucidation Workflow
To ensure the material is suitable for drug development, a "Self-Validating" workflow is

required.[1] This combines the data above into a pass/fail decision matrix.
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Figure 2: Analytical Decision Matrix for p-Hydroxybenzylpiperazine
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Experimental Protocols
Protocol A: NMR Sample Preparation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1611964/docs?utm_src=pdf-body-img#technical-master-guide-spectroscopic-profiling-of-p-hydroxybenzylpiperazine-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: Obtain high-resolution spectra without water suppression artifacts.[1]

Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual

synthesis solvents (ethanol/methanol).

Solvent: Use 0.6 mL of DMSO-

(99.9% D).[1]

Concentration: Dissolve 5–10 mg of sample.

Acquisition:

Relaxation delay (

):

seconds (essential for accurate integration of aromatic protons).[1]

Scans: 16 (1H), 512 (13C).[1]

Protocol B: LC-MS Method
Objective: Confirm purity and mass.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5

m).[1]

Mobile Phase:

A: Water + 0.1% Formic Acid.[1]

B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm and 280 nm (phenol absorption); MS in ESI+ mode.
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Chemical Identity & CAS

National Center for Biotechnology Information (2023).[1] PubChem Compound Summary

for CID 92467, 1-(4-Hydroxyphenyl)piperazine. (Note: Cited for contrast; the target

molecule is the benzyl analog, CAS 75341-33-2).[1]

AK Scientific. (2023).[1] "p-Hydroxybenzylpiperazine, CAS 75341-33-2".[1][2] Link

Synthetic & Spectral Context

Protiva, M., et al. (1977).[1] "Derivatives of 1-(4-hydroxybenzyl)piperazine."[1] Collection of

Czechoslovak Chemical Communications. (Foundational work on benzylpiperazine

derivatives).[1][3]

United States Patent 3,547,998. (1970).[1] Intermediate and process for the preparation of

nortriptyline. (Describes the synthesis and isolation of p-hydroxybenzylpiperazine as a

key intermediate). Link

General Spectroscopic Data (Analogous Systems)

AIST. (2023).[1] Spectral Database for Organic Compounds (SDBS). "1-Benzylpiperazine

& Phenol spectra". (Used for comparative assignment of the AA'BB' and benzylic

systems).[1] Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Master Guide: Spectroscopic Profiling of p-
Hydroxybenzylpiperazine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611964/docs#technical-master-guide-
spectroscopic-profiling-of-p-hydroxybenzylpiperazine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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